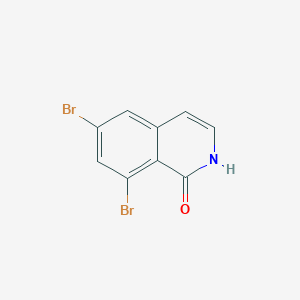

6,8-Dibromo-1,2-dihydroisoquinolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPPHWZKWNSXMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C(C=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 6,8 Dibromo 1,2 Dihydroisoquinolin 1 One

Elucidation of Reaction Pathways

Understanding the mechanisms by which 6,8-Dibromo-1,2-dihydroisoquinolin-1-one is formed and undergoes further reactions is crucial for its strategic application in organic synthesis. While direct studies on this specific compound are not extensively documented, a comprehensive understanding can be constructed by examining analogous systems and established principles of heterocyclic chemistry.

Investigation of Radical Mechanisms in Dihydroisoquinolinone Synthesis

Radical reactions have emerged as powerful tools for the construction of complex molecular architectures, and the synthesis of the isoquinolinone core is no exception. While traditional methods often rely on ionic pathways, radical cyclizations offer alternative and often milder conditions. The synthesis of isoquinoline-1,3(2H,4H)-diones, for instance, has been achieved through radical cascade reactions, highlighting the utility of radical precursors containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine. thieme.dersc.org

In the context of this compound, a plausible synthetic route could involve the radical cyclization of an appropriately substituted N-acyl-2-bromobenzylamine derivative. The initiation of the radical could be achieved through various means, including the use of radical initiators or photoredox catalysis. The subsequent cyclization would lead to the formation of the dihydroisoquinolinone ring system. The presence of the bromine atoms on the starting material would be carried through to the final product. Visible-light-induced radical cascade cyclization reactions have been successfully employed in the synthesis of related indolo[2,1-a]isoquinoline derivatives, further supporting the potential for radical-mediated pathways in the formation of such heterocyclic systems. rsc.org

Role of Iminium Intermediates in Transformations

Iminium ions are key reactive intermediates in a vast array of organic transformations, particularly in the synthesis of nitrogen-containing heterocycles. masterorganicchemistry.comyoutube.com Their electrophilic nature makes them susceptible to attack by nucleophiles, providing a powerful method for carbon-carbon and carbon-heteroatom bond formation.

In the context of this compound, iminium intermediates could play a role in both its synthesis and subsequent functionalization. For instance, the cyclization step in certain synthetic approaches to the dihydroisoquinolinone core may proceed through an N-acyliminium ion. This intermediate, generated from a suitable precursor, would undergo an intramolecular cyclization to form the heterocyclic ring.

Furthermore, the dihydroisoquinolinone itself can be a precursor to iminium ions. Tautomerization of the lactam to the corresponding lactim ether, followed by activation with a Lewis acid or a strong electrophile, could generate a reactive iminium species. This would open up avenues for the introduction of substituents at various positions of the heterocyclic ring through nucleophilic attack.

Concerted Metalation-Deprotonation Pathways

Concerted metalation-deprotonation (CMD) pathways, often involving organometallic reagents, are a cornerstone of modern synthetic chemistry for the regioselective functionalization of aromatic and heterocyclic systems. While direct evidence for CMD pathways in the reactions of this compound is scarce, the principles can be applied by analogy.

The bromine atoms at the 6- and 8-positions can direct ortho-metalation. The use of a strong base, such as an organolithium reagent, could lead to a concerted deprotonation and metalation at a position adjacent to one of the bromine atoms. This would generate a highly reactive organometallic intermediate that could then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups onto the aromatic ring. Palladium-catalyzed C-H arylation has been used to synthesize N-fused isoquinoline (B145761) derivatives, indicating the potential for metal-catalyzed C-H functionalization in related systems. rsc.org

Stereochemical Mechanisms in Asymmetric Reactions

The introduction of chirality into the dihydroisoquinolinone framework is of significant interest, as many biologically active isoquinoline alkaloids are chiral. Asymmetric synthesis provides a direct route to enantiomerically enriched compounds. While specific asymmetric reactions involving this compound are not widely reported, the principles of asymmetric catalysis can be applied to its synthesis and derivatization.

The asymmetric synthesis of tetrahydroisoquinoline derivatives has been achieved through various methods, including 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines. nih.gov These reactions often employ chiral catalysts to control the stereochemical outcome. A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound, where a prochiral precursor is subjected to an asymmetric transformation.

Furthermore, the existing dihydroisoquinolinone could be a substrate for asymmetric reactions. For example, an asymmetric reduction of the lactam carbonyl group could lead to the formation of a chiral alcohol. Alternatively, asymmetric alkylation at a position alpha to the carbonyl could be achieved using a chiral auxiliary or a chiral phase-transfer catalyst.

Chemical Reactivity at the Dihydroisoquinolinone Core

The reactivity of this compound is dictated by the interplay of its constituent functional groups: the lactam, the aromatic ring, and the two bromine substituents.

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound, enhanced by the presence of the electron-withdrawing carbonyl group and the two bromine atoms, makes it a potential substrate for nucleophilic aromatic substitution (SNA r). libretexts.orglibretexts.org While aryl halides are generally unreactive towards nucleophiles under standard conditions, the presence of activating groups can facilitate substitution.

In this specific compound, the bromine atoms could potentially be displaced by strong nucleophiles. The reaction would likely proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups on the ring. The position of substitution would depend on the relative activation of the C6 and C8 positions. It is also known that nucleophilic substitution in isoquinoline itself preferentially occurs at the 1-position due to the stabilization of the intermediate by the adjacent nitrogen atom. quora.com While the 1-position in the target molecule is part of a lactam, this highlights the electronic factors that govern reactivity in this heterocyclic system.

Below is a table summarizing potential nucleophilic substitution reactions based on analogous systems.

| Nucleophile | Potential Product | Reaction Conditions | Reference Analogy |

| Sodium methoxide | 6-Methoxy-8-bromo-1,2-dihydroisoquinolin-1-one or 8-Methoxy-6-bromo-1,2-dihydroisoquinolin-1-one | High temperature, polar aprotic solvent | Nucleophilic aromatic substitution on di-halogenated aromatics. |

| Ammonia (B1221849) | 6-Amino-8-bromo-1,2-dihydroisoquinolin-1-one or 8-Amino-6-bromo-1,2-dihydroisoquinolin-1-one | High pressure and temperature | Buchwald-Hartwig or Ullmann condensation. |

| Sodium azide | 6-Azido-8-bromo-1,2-dihydroisoquinolin-1-one or 8-Azido-6-bromo-1,2-dihydroisoquinolin-1-one | Polar aprotic solvent | Synthesis of aryl azides from aryl halides. |

| Thiophenol | 6-(Phenylthio)-8-bromo-1,2-dihydroisoquinolin-1-one or 8-(Phenylthio)-6-bromo-1,2-dihydroisoquinolin-1-one | Base, polar aprotic solvent | Nucleophilic substitution with thiolates. |

Electrophilic Substitution Reactions

The reactivity of the this compound ring system towards electrophiles is governed by the electronic properties of its constituent parts. The benzene (B151609) ring is substituted with two bromine atoms and an annulated lactam ring. Both the bromine atoms and the lactam functionality are generally considered deactivating groups in the context of electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org The lone pairs on the bromine atoms can donate into the ring via resonance, but their strong inductive electron-withdrawing effect typically dominates, reducing the nucleophilicity of the aromatic ring.

Oxidation and Reduction Chemistry of the Dihydroisoquinolinone Moiety

The dihydroisoquinolinone core possesses sites amenable to both oxidation and reduction. The secondary lactam (amide) functionality is relatively stable to oxidation. However, the benzylic methylene (B1212753) group (at C4) can be a target for oxidation under certain conditions. More commonly, the entire heterocyclic system can be aromatized. For instance, related 1,2,3,4-tetrahydroisoquinolines can be oxidized to the corresponding 3,4-dihydroisoquinolines or fully aromatic isoquinolinium salts. semanticscholar.orgnih.gov This can be achieved using various oxidizing agents, including copper(II) chloride with molecular oxygen or through photocatalytic methods. semanticscholar.orgresearchgate.net While these examples are on the fully reduced tetrahydroisoquinoline system, similar principles could be applied to achieve aromatization of the dihydroisoquinolinone ring.

Reduction of the lactam moiety is a feasible transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. Applying such a reagent to this compound would be expected to reduce the C1-carbonyl group, yielding 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline. This transformation converts the lactam into a cyclic amine, fundamentally altering the electronic and chemical properties of the molecule.

Reactivity of the Bromo Substituents

The two bromine atoms on the aromatic ring are the primary sites of reactivity for synthetic diversification, offering numerous pathways to more complex molecules.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atoms at the C6 and C8 positions are ideally suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds, coupling an organohalide with an organoboron compound. wikipedia.orgnih.gov For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at one or both bromine-substituted positions. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. By carefully controlling the stoichiometry of the boronic acid coupling partner, it is possible to achieve either mono- or di-substitution. Studies on similar dibrominated heterocyclic systems have shown that sequential or double Suzuki-Miyaura couplings can be performed with high efficiency to generate biaryl or more complex poly-aromatic structures. researchgate.netmdpi.com

The Heck reaction , another cornerstone of palladium catalysis, couples the aryl bromide with an alkene to form a new C-C bond, typically with high stereoselectivity. This would allow for the introduction of vinyl substituents at the C6 and/or C8 positions of the dihydroisoquinolinone core.

Other important cross-coupling reactions applicable to this substrate include:

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing primary or secondary amines.

Sonogashira Coupling: For the formation of C-C triple bonds by coupling with a terminal alkyne.

Stille Coupling: Utilizing organotin reagents as the coupling partner.

The differential reactivity of the C6 and C8 positions could potentially allow for selective, sequential functionalization, although this would depend on subtle electronic and steric differences between the two sites, which are not pronounced in this molecule.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp²) - C(sp²) | Pd(PPh₃)₄ / K₂CO₃ | 6,8-Diaryl-dihydroisoquinolinone |

| Heck | Alkene (e.g., Styrene) | C(sp²) - C(sp²) | Pd(OAc)₂ / P(o-tol)₃ | 6,8-Divinyl-dihydroisoquinolinone |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²) - N | Pd₂(dba)₃ / BINAP / NaOtBu | 6,8-Diamino-dihydroisoquinolinone |

Nucleophilic Aromatic Substitution (SNAr) on Bromine

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. byjus.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful reaction for converting aryl halides into organometallic reagents, which can then be reacted with a wide variety of electrophiles. This reaction typically involves treating the aryl halide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures.

For this compound, the reaction would proceed as follows: C₉H₅Br₂NO + R-Li → C₉H₅BrLiNO + R-Br

A key consideration in this molecule is the presence of the acidic N-H proton of the lactam. Before any metal-halogen exchange can occur, the alkyllithium reagent will first deprotonate the nitrogen. Therefore, at least two equivalents of the organolithium reagent would be required to effect a mono-lithiation: one to deprotonate the amide and a second to perform the exchange.

Regioselectivity—determining whether the C6-Br or C8-Br undergoes exchange first—is another important factor. The C8 position is ortho to the lactam carbonyl. The oxygen atom of the deprotonated lactam could potentially act as a directing group, favoring lithiation at the adjacent C8 position through coordination with the lithium reagent. After the exchange, the resulting aryllithium species can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides.

Rearrangement Reactions and Dearomatization Processes

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged. byjus.com Common named rearrangements like the Beckmann, Hofmann, or Curtius rearrangements involve specific functional group transformations, often involving migration to an electron-deficient nitrogen or oxygen atom. wiley-vch.deyoutube.comlibretexts.org The this compound scaffold does not immediately lend itself to these classic named rearrangements without prior functionalization. For instance, conversion of the lactam to an oxime could set the stage for a Beckmann rearrangement to form a seven-membered ring.

Dearomatization processes involve the conversion of an aromatic system into a non-aromatic one. While synthetically valuable, these reactions are energetically uphill as they require the loss of aromatic stabilization energy. For the dihydroisoquinolinone core, such a process is not commonly reported. More prevalent in the chemistry of related compounds is the reverse process: the aromatization of tetrahydroisoquinoline precursors to form dihydroisoquinolines or fully aromatic isoquinolines. organic-chemistry.org

Derivatization and Functionalization Strategies for 6,8 Dibromo 1,2 Dihydroisoquinolin 1 One

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The secondary amine within the lactam ring of 6,8-dibromo-1,2-dihydroisoquinolin-1-one is a key site for functionalization. Deprotonation with a suitable base generates a nucleophilic amide that can readily react with various electrophiles.

N-Alkylation: This strategy involves the introduction of alkyl, benzyl (B1604629), or other substituted carbon chains onto the nitrogen atom. Typically, the reaction is carried out by treating the parent isoquinolinone with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). These reactions generally proceed in good yield and are fundamental for modifying the steric and electronic properties of the scaffold, which can significantly influence biological activity.

N-Acylation: Similarly, acylation at the nitrogen position introduces an acyl group, forming an imide. This is commonly achieved by reacting the isoquinolinone with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. N-acylation can alter the molecule's hydrogen-bonding capacity and conformational flexibility.

The table below illustrates representative N-alkylation and N-acylation reactions that can be applied to the this compound core.

| Entry | Electrophile | Base | Solvent | Product |

| 1 | Methyl iodide (CH₃I) | NaH | DMF | 6,8-Dibromo-2-methyl-1,2-dihydroisoquinolin-1-one |

| 2 | Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 2-Benzyl-6,8-dibromo-1,2-dihydroisoquinolin-1-one |

| 3 | Acetyl chloride (AcCl) | Et₃N | Dichloromethane | 2-Acetyl-6,8-dibromo-1,2-dihydroisoquinolin-1-one |

| 4 | Ethyl bromoacetate | NaH | DMF | Ethyl 2-(6,8-dibromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetate |

This table presents chemically plausible transformations based on standard organic synthesis principles.

Functionalization at Carbonyl Group (C=O)

The carbonyl group at the C-1 position is a characteristic feature of the isoquinolin-1-one core. While it is a relatively stable amide carbonyl, it can undergo certain transformations. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic and a hydrogen bond acceptor. mhmedical.com

Potential modifications, though less common than N-functionalization or cross-coupling, could include:

Reduction: The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the amide to an amine, yielding a 6,8-dibromo-1,2,3,4-tetrahydroisoquinoline. Milder reagents might selectively reduce the carbonyl to a hydroxyl group, although this is challenging in amides.

Thionation: Reagents such as Lawesson's reagent can convert the carbonyl group into a thiocarbonyl (C=S), producing the corresponding 6,8-dibromo-1,2-dihydroisoquinoline-1-thione. This modification dramatically alters the electronic properties and hydrogen-bonding capabilities of the molecule.

These transformations allow for profound changes to the core scaffold but require careful selection of reagents to avoid unwanted side reactions at other functional sites.

Introduction of New Functional Groups at Bromine Sites via Cross-Coupling

The bromine atoms at the C-6 and C-8 positions are ideal handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a vast array of aryl and heteroaryl substituents at the C-6 and C-8 positions, profoundly impacting the molecule's size, shape, and electronic properties.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is an effective method for installing alkynyl groups, which can serve as versatile intermediates for further transformations or as key structural elements themselves.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This allows for the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles.

The table below summarizes typical conditions for these cross-coupling reactions on dibromo-aromatic systems.

| Coupling Reaction | Coupling Partner | Catalyst | Base | Solvent | Product Type (at C6/C8) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenyl-substituted |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Phenylethynyl-substituted |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Morpholinyl-substituted |

This table provides representative conditions based on established cross-coupling methodologies for dibromo-aromatic substrates.

Regioselective Functionalization at Unsubstituted Positions

While the bromine atoms provide obvious sites for functionalization, the unsubstituted C-5 and C-7 positions on the aromatic ring can also be targeted. Reactions such as electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts reactions) could potentially occur at these positions. However, the existing electron-withdrawing bromo and carbonyl substituents may deactivate the ring, requiring harsh reaction conditions.

A more controlled approach involves directed ortho-metalation (DoM). If a directing group is present or installed on the scaffold, it can direct a strong base (like an organolithium reagent) to deprotonate a specific adjacent position, creating a nucleophilic center that can then be quenched with an electrophile. The regioselectivity of such reactions on the this compound scaffold would depend heavily on the directing group's influence and steric factors. For instance, selective coupling at one bromine site over the other (e.g., C-6 vs. C-8) may be achievable by carefully tuning reaction conditions, catalysts, and ligands, as the electronic environments of the two positions are not identical.

Scaffold Diversification for Chemical Library Synthesis

The this compound scaffold is an excellent starting point for the construction of diverse chemical libraries for drug discovery. By combining the aforementioned derivatization strategies in a combinatorial fashion, a large number of unique analogs can be synthesized.

A typical library synthesis strategy could involve a multi-step sequence:

N-Alkylation/Acylation: A set of diverse alkylating or acylating agents is used to functionalize the lactam nitrogen, creating a first level of diversity.

Parallel Cross-Coupling: The resulting N-functionalized products are then subjected to parallel cross-coupling reactions. Using a variety of boronic acids (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig), a second and third level of diversity can be introduced at the C-6 and C-8 positions.

This approach allows for the systematic exploration of the chemical space around the core scaffold. For example, by starting with one scaffold, reacting it with 10 different alkyl halides, and then subjecting each of those products to a Suzuki coupling with 20 different boronic acids, one could theoretically generate 200 distinct compounds. This method facilitates the rapid generation of compound collections necessary for identifying new biologically active molecules.

Computational and Spectroscopic Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

No specific DFT studies on the reaction mechanisms or energetics involving 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are available in the reviewed literature. Such studies would typically provide insight into the molecule's reactivity, transition states of potential reactions, and thermodynamic stability.

Conformational Analysis and Stability Predictions

Detailed conformational analysis and stability predictions for this compound have not been published. This type of analysis is essential for understanding the molecule's three-dimensional structure and identifying its most stable geometric isomers.

Advanced Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation

Specific high-resolution mass spectrometry (HRMS) data, which would provide an exact mass measurement to confirm the elemental composition of this compound, could not be located.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Published multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) for this compound, which is necessary for the unambiguous assignment of its proton and carbon signals and confirmation of its connectivity, is not available.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, are not available.

While the solid-state structure of the target compound remains unelucidated, crystallographic studies on closely related brominated quinoline (B57606) and quinazoline (B50416) derivatives provide valuable insights into the potential structural characteristics and intermolecular interactions that might be expected. For instance, the crystal structure of 6,8-dibromoquinoline (B11842131) has been determined, offering a reference for the geometry of the dibrominated benzene (B151609) ring fused to a nitrogen-containing heterocycle. However, it is crucial to note that the presence of the carbonyl group and the dihydro nature of the pyridinone ring in this compound would introduce significant differences in both molecular conformation and crystal packing compared to fully aromatic systems like quinoline.

The determination of the crystal structure of this compound through X-ray crystallography would be a valuable contribution to the field, providing precise empirical data on bond lengths, bond angles, and torsional angles. Such information is fundamental for validating computational models and for a deeper understanding of the compound's electronic and steric properties. Furthermore, it would reveal the nature of non-covalent interactions, such as hydrogen bonding (if applicable) and halogen bonding, which govern the supramolecular assembly in the solid state.

Future crystallographic studies are necessary to provide the empirical data required for a complete structural characterization of this compound.

Applications in Organic Synthesis As a Building Block

Role as a Privileged Scaffold for Complex Molecule Construction

There is no available scientific literature that describes or investigates the use of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one as a privileged scaffold for the construction of complex molecules.

Precursor for Advanced Heterocyclic Systems

No documented synthetic routes have been found that utilize this compound as a precursor for the synthesis of more advanced or complex heterocyclic systems.

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles

Information on the application of this compound in the synthesis of polycyclic aromatic nitrogen heterocycles is not available in the current body of scientific research.

Development of Chemical Probes and Research Tools

There is no evidence in the searched literature to suggest that this compound has been developed or utilized as a chemical probe or a research tool.

Future Perspectives and Emerging Research Directions

Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and improve safety. Future research on 6,8-Dibromo-1,2-dihydroisoquinolin-1-one is likely to prioritize the development of more sustainable synthetic methods. This involves exploring alternatives to hazardous reagents and solvents, minimizing waste, and improving energy efficiency. For instance, traditional bromination methods often use elemental bromine, which is highly toxic and corrosive. Future approaches could focus on using safer brominating agents like N-bromosuccinimide (NBS) in more environmentally benign solvent systems. The ideal green synthesis would be a one-pot reaction, which reduces the need for purification of intermediates, thereby saving on solvents and energy.

The Advent of Flow Chemistry

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, presents numerous advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. The implementation of flow chemistry could enable a more streamlined and scalable production of this compound, facilitating its availability for further research and potential applications.

Deepening Understanding through Advanced Mechanistic Studies and Computational Modeling

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing novel analogues of this compound. Advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance, can provide real-time insights into the formation of intermediates and transition states. In parallel, computational modeling, using methods like Density Functional Theory (DFT), can be employed to predict reaction pathways, calculate activation energies, and rationalize observed selectivities. These computational studies can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are tested in the laboratory.

Accelerating Discovery with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis platforms and high-throughput experimentation (HTE) has the potential to revolutionize the exploration of the chemical space around this compound. Automated synthesizers can rapidly generate a library of derivatives by systematically varying substituents on the isoquinolinone scaffold. These libraries can then be screened for desired properties using HTE techniques. This approach allows for the rapid identification of structure-activity relationships and the discovery of new compounds with enhanced biological or material properties, significantly accelerating the pace of research and development.

Q & A

Q. How do steric and electronic effects influence the compound’s reactivity in organometallic catalysis?

- Methodological Answer : Synthesize a series of derivatives with varying substituents (e.g., -CF₃, -OMe) and measure reaction kinetics in Pd-catalyzed couplings. Use Hammett plots (σ values) to correlate electronic effects with rate constants. Pair with X-ray crystallography of catalyst-substrate adducts to assess steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.